

Allyldiphenylphosphine Oxide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Allyldiphenylphosphine oxide*

Cat. No.: *B1266638*

[Get Quote](#)

CAS Number: 4141-48-4

Chemical Formula: C₁₅H₁₅OP

Molecular Weight: 242.26 g/mol

This technical guide provides an in-depth overview of **allyldiphenylphosphine oxide**, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. It is particularly relevant for researchers, scientists, and professionals involved in drug development due to the increasing importance of phosphine oxides in medicinal chemistry.

Physicochemical and Spectroscopic Data

Allyldiphenylphosphine oxide is a white to off-white crystalline solid at room temperature.^[1] ^[2] It exhibits thermal stability and is soluble in various organic solvents, making it a practical reagent in a range of reaction conditions.^[1] Key physicochemical properties are summarized in Table 1, and spectroscopic data are presented in Table 2.

Table 1: Physicochemical Properties of **Allyldiphenylphosphine Oxide**

Property	Value	Reference(s)
Melting Point	110-115 °C	[1][2]
Boiling Point	337 °C at 760 mmHg	[3]
Density	1.09 g/cm ³	[3]
Flash Point	157.6 °C	[3]
Vapor Pressure	0.000211 mmHg at 25°C	[3]
logP	3.18650	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	1	[3]

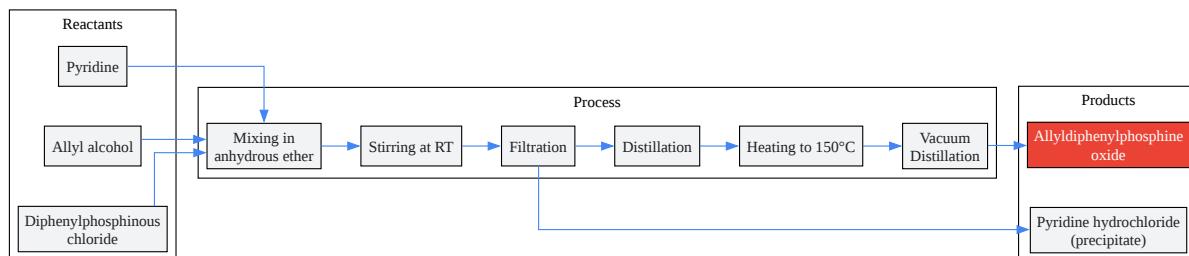
Table 2: Spectroscopic Data for **Allyldiphenylphosphine Oxide**

Spectrum Type	Key Peaks/Shifts	Reference(s)
¹ H NMR (CDCl ₃)	δ 7.75-7.40 (m, 10H, Ar-H), 5.95-5.75 (m, 1H, -CH=), 5.20- 5.00 (m, 2H, =CH ₂), 3.25-3.15 (m, 2H, -CH ₂ -)	[2]
¹³ C NMR (CDCl ₃)	δ 132.4 (d, J(P,C) = 3.0 Hz), 131.2 (d, J(P,C) = 101.0 Hz), 130.5 (d, J(P,C) = 12.0 Hz), 128.8 (d, J(P,C) = 13.0 Hz)	[2]
³¹ P NMR (CDCl ₃)	δ 29.5	[2]
IR (KBr)	1640 cm ⁻¹ (C=C), 1178 cm ⁻¹ (P=O)	

Synthesis of Allyldiphenylphosphine Oxide

A common and effective method for the synthesis of **allyldiphenylphosphine oxide** is through a Michaelis-Arbuzov-type rearrangement.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Rearrangement


This protocol describes the synthesis from diphenylphosphinous chloride and allyl alcohol.

Materials:

- Diphenylphosphinous chloride
- Allyl alcohol
- Pyridine
- Anhydrous diethyl ether

Procedure:

- To a solution of diphenylphosphinous chloride (0.05 mol) and allyl alcohol (0.05 mol) in 50 mL of anhydrous diethyl ether, slowly add pyridine (0.05 mol) with stirring at room temperature.
- After stirring for 40 minutes, the precipitated pyridine hydrochloride is removed by filtration.
- The ether is removed from the filtrate by distillation.
- The liquid residue is heated to 150 °C. An exothermic reaction will occur, raising the temperature.
- The product is then purified by distillation under reduced pressure (b.p. 168-175 °C / 0.4 mmHg), which upon cooling crystallizes to yield **allyldiphenylphosphine oxide**.

[Click to download full resolution via product page](#)

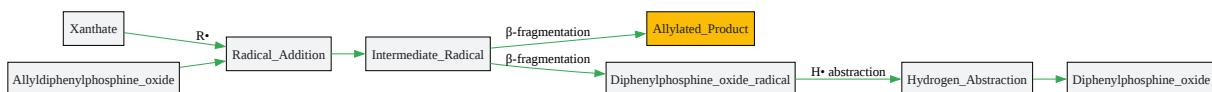
Caption: Synthesis workflow for **allyldiphenylphosphine oxide**.

Applications in Organic Synthesis and Drug Development

Allyldiphenylphosphine oxide is a valuable reagent in several key areas of organic synthesis, with direct implications for the development of new pharmaceuticals.

Radical Allylating Agent

Allyldiphenylphosphine oxide serves as a tin-free radical allylating agent.^[4] This method offers a mild and flexible approach for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).^[4]

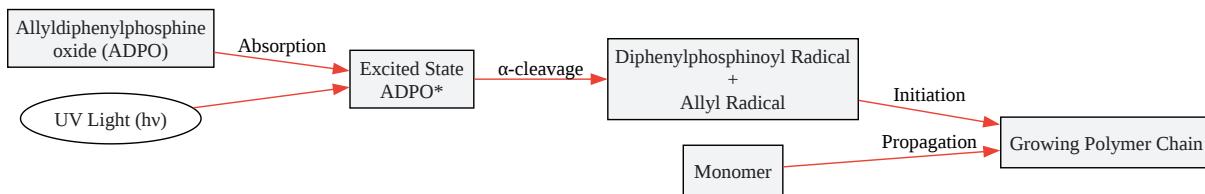

This protocol provides a general procedure for the radical allylation of a xanthate using **allyldiphenylphosphine oxide**.^[4]

Materials:

- Xanthate derivative
- **Allyldiphenylphosphine oxide**
- Di-tert-butyl peroxide (DTBP)
- Chlorobenzene (degassed)

Procedure:

- In a sealed tube, a solution of the xanthate (1.0 equiv), **allyldiphenylphosphine oxide** (1.5 equiv), and di-tert-butyl peroxide (0.2 equiv) in degassed chlorobenzene is prepared.
- The mixture is heated at 135 °C for 12-24 hours.
- The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the allylated product.



[Click to download full resolution via product page](#)

Caption: Mechanism of radical allylation using **allyldiphenylphosphine oxide**.

Photoinitiator in Polymerization

Allyldiphenylphosphine oxide can function as a Type I photoinitiator for radical polymerization upon UV irradiation.^[1] This property is valuable in the development of biocompatible polymers for drug delivery systems and medical devices. The phosphine oxide moiety can enhance the solubility and metabolic stability of the resulting polymers.

[Click to download full resolution via product page](#)

Caption: Photoinitiation mechanism of **allyldiphenylphosphine oxide**.

Role in the Wittig and Horner-Wadsworth-Emmons Reactions

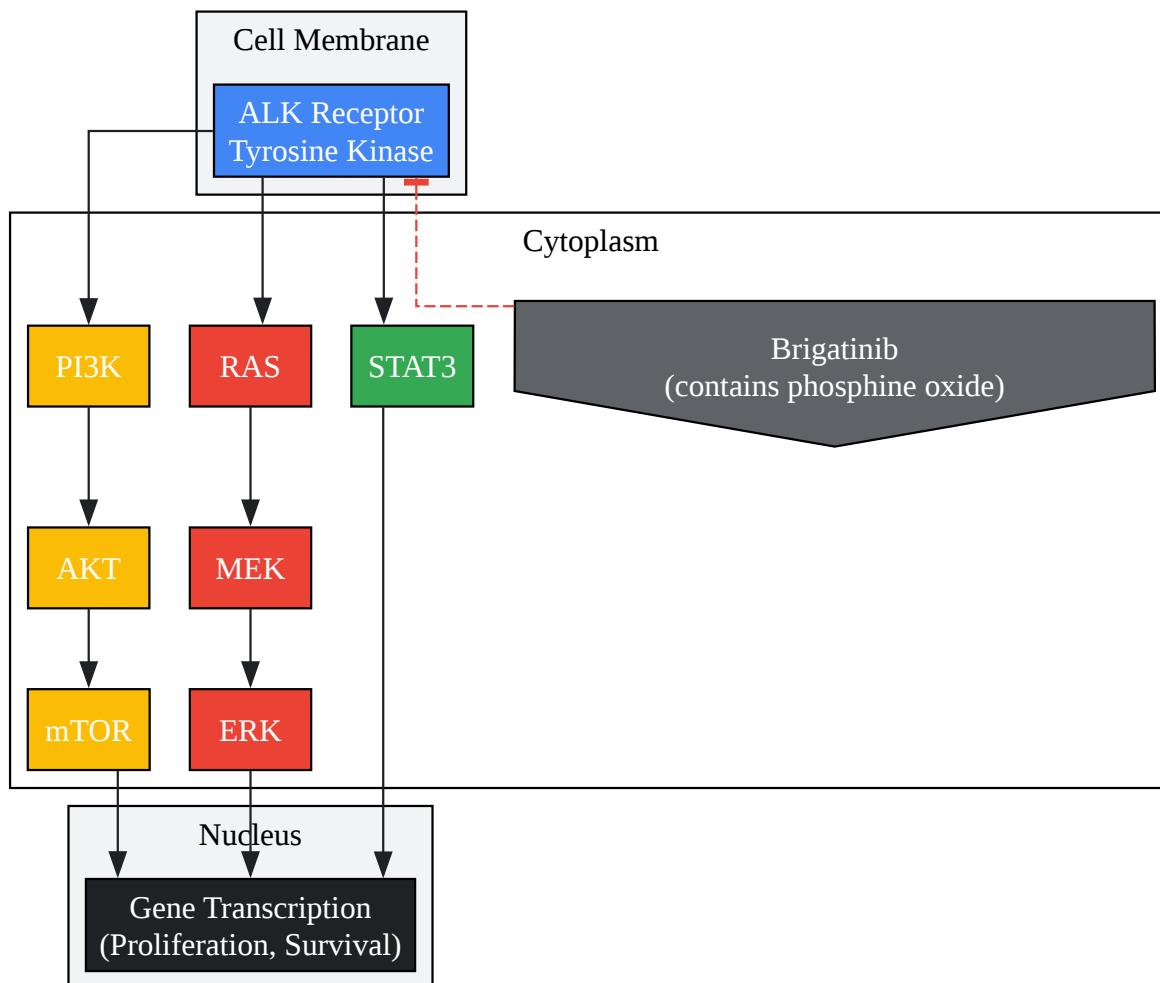
While **allyldiphenylphosphine oxide** itself is not a direct reagent in the classical Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the phosphine oxide moiety is a key byproduct of the Wittig reaction and is central to the HWE reaction.^{[5][6]} The high stability of the P=O bond in triphenylphosphine oxide is a major thermodynamic driving force for the Wittig reaction.^[7] The HWE reaction, which utilizes phosphonate esters, offers advantages over the Wittig reaction, such as the easier removal of the phosphate byproduct and often better E-selectivity for the resulting alkene.^[6] Understanding these related reactions is crucial for synthetic chemists working with organophosphorus reagents.

Relevance in Medicinal Chemistry and Drug Design

The phosphine oxide group has emerged as a valuable functional group in medicinal chemistry.^{[8][9]} Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties.

Key Advantages of the Phosphine Oxide Moiety:

- Increased Solubility: The polar P=O group can significantly enhance the aqueous solubility of a drug molecule.^[8]


- Improved Metabolic Stability: Phosphine oxides are generally resistant to metabolic degradation, which can lead to a longer half-life in vivo.[8]
- Strong Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide can act as a strong hydrogen bond acceptor, facilitating interactions with biological targets.[8]
- Modulation of Lipophilicity: The introduction of a phosphine oxide group can decrease the lipophilicity of a compound.[8]

A notable example of a drug containing a phosphine oxide moiety is Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer.[8][9] The phosphine oxide group in Brigatinib contributes to its high potency and favorable pharmacokinetic profile.[9]

Another example is the modification of the antihypertensive drug Prazosin. Replacing a methoxy group with a dimethylphosphine oxide group resulted in a significant increase in solubility without negatively impacting its biological activity.[1][8]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Given the importance of the phosphine oxide moiety in the ALK inhibitor Brigatinib, understanding the ALK signaling pathway is relevant for drug development professionals. The diagram below illustrates a simplified representation of the ALK signaling pathway, which, when constitutively activated by mutations or chromosomal rearrangements, can drive tumorigenesis.

[Click to download full resolution via product page](#)

Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

Conclusion

Allyldiphenylphosphine oxide is a multifaceted compound with significant utility in both academic and industrial research. Its role as a versatile synthetic reagent and the growing importance of the phosphine oxide moiety in drug design make it a compound of high interest. This guide provides a foundational understanding of its properties, synthesis, and applications,

particularly for those engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphine Oxides (–POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 9. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Allyldiphenylphosphine Oxide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266638#allyldiphenylphosphine-oxide-cas-number-4141-48-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com